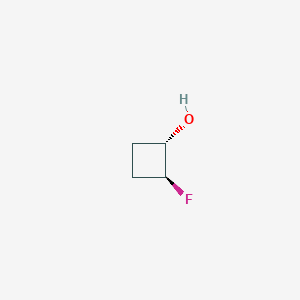

trans-2-Fluorocyclobutan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-2-fluorocyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO/c5-3-1-2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJPDTSRPYWKAA-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H]1O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: trans-2-Fluorocyclobutan-1-ol

This in-depth technical guide is structured to provide actionable intelligence for research and development professionals. It synthesizes theoretical conformational analysis with practical synthetic methodologies.

Core Identity & Strategic Utility in Drug Design

Executive Summary

trans-2-Fluorocyclobutan-1-ol represents a high-value fluorinated scaffold in modern medicinal chemistry. Unlike its acyclic analogs, this motif offers a unique combination of conformational rigidity and metabolic stability . The cyclobutane ring’s distinct "puckered" geometry positions the fluorine and hydroxyl groups in a specific spatial arrangement that can mimic transition states or bioisosterically replace labile 1,2-disubstituted aliphatic chains. This guide details its physicochemical profile, validated synthetic routes, and critical handling protocols.

Part 1: Structural & Conformational Dynamics

Stereochemical Architecture

The defining feature of trans-2-fluorocyclobutan-1-ol is the interplay between ring strain (~26 kcal/mol) and substituent effects.

-

Configuration: The trans relationship places the fluorine atom and the hydroxyl group on opposite faces of the ring.

-

Ring Puckering: Unlike the planar representation often seen in 2D sketches, the cyclobutane ring adopts a puckered conformation (dihedral angle ~25-35°) to relieve torsional strain between adjacent methylene groups.[1]

Conformational Equilibrium (The "Gauche" vs. Steric Debate)

In 1,2-disubstituted ethanes, the gauche effect (favoring F...H-O or F...H-C interactions) often dictates geometry. However, in trans-2-fluorocyclobutan-1-ol, the ring constraints dominate.

-

Dominant Conformer: The pseudo-diequatorial conformation is energetically favored. This minimizes 1,2-steric repulsion between the electronegative fluorine and the oxygen lone pairs.

-

Intramolecular Interactions: While a weak intramolecular hydrogen bond (F···H-O) is geometrically possible in the cis isomer, the trans isomer lacks this stabilization, relying instead on dipole minimization and steric relief.

Part 2: Synthetic Routes & Optimization

The synthesis of trans-2-fluorocyclobutan-1-ol is non-trivial due to the volatility of the product and the hazards of fluorinating agents. The most robust, self-validating protocol involves the nucleophilic ring-opening of epoxides.

Validated Protocol: Epoxide Ring Opening

Reaction Principle: SN2-like attack of fluoride on the protonated/activated epoxide. The geometric constraint of the 3-membered oxirane ring ensures that backside attack yields the trans product exclusively.

Reagents:

-

Precursor: 1,2-Epoxycyclobutane (commercially available or synthesized via m-CPBA oxidation of cyclobutene).

-

Fluorine Source: Olah’s Reagent (Pyridine[2][3]·9HF) or Et3N·3HF. Note: Et3N·3HF is safer and easier to handle than Olah's reagent but may require heating.

Step-by-Step Methodology:

-

Preparation: In a specialized PTFE (Teflon) or polypropylene vessel, dissolve 1,2-epoxycyclobutane (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Activation: Cool the solution to 0 °C under an inert atmosphere (N2 or Ar).

-

Addition: Dropwise add Et3N·3HF (1.5 equiv). The reaction is exothermic; control the rate to maintain T < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via GC-MS (look for M+ = 90 mass peak, often weak; M-HF peak is common).

-

Quenching (Critical): Pour the mixture slowly into a saturated NaHCO3 solution/ice mix. Caution: CO2 evolution will be vigorous.

-

Extraction: Extract with DCM (3x). Dry organics over MgSO4.

-

Purification: Careful fractional distillation is required due to the product's volatility. Avoid rotary evaporation at high vacuum.

[4]

Part 3: Physicochemical Profile

Understanding the physical properties is essential for isolation and storage.

| Property | Value / Characteristic | Notes |

| Molecular Formula | C4H7FO | |

| Molecular Weight | 90.10 g/mol | |

| Boiling Point | ~125–130 °C (Predicted) | Comparable to cyclobutanol (123 °C); F-substitution typically alters BP marginally vs OH. |

| Density | ~1.10 g/mL | Estimated based on fluorinated congeners. |

| Solubility | High in polar organic solvents | Soluble in DCM, THF, MeOH. Miscible with water (likely). |

| Appearance | Colorless Liquid | Volatile; distinctive "sweet" ether-like odor. |

| Stability | Acid-sensitive | Prone to elimination (HF loss) under strong acidic conditions to form cyclobutenes. |

NMR Characterization (Self-Validation)

The NMR spectrum provides immediate confirmation of the trans stereochemistry.

-

19F NMR: typically -170 to -190 ppm (multiplet).

-

1H NMR (Key Signals):

-

H-C-F (Geminal): A doublet of multiplets (dm), 2JH-F ≈ 48–54 Hz. This large coupling is diagnostic of a fluorine directly attached to the ring.

-

H-C-OH (Carbinol): Multiplet, shifted downfield (~4.0–4.5 ppm).

-

Vicinal Coupling (3JH-F): The coupling between the H on C1 and the F on C2 helps distinguish isomers. In trans-cyclobutanes, the dihedral angle typically results in a smaller coupling constant (3Jtrans ≈ 2–9 Hz) compared to the cis isomer, though this can vary with ring puckering.

-

Part 4: Medicinal Chemistry Applications

Bioisosterism & Metabolic Blocking

trans-2-Fluorocyclobutan-1-ol serves as a rigid bioisostere for:

-

1,2-Diols: Replacing one hydroxyl with fluorine reduces polarity (LogP increases) while maintaining H-bond acceptor capability.

-

Ethyl/Propyl Chains: The ring restricts conformational freedom, potentially locking the molecule into a bioactive conformation (reducing entropic penalty upon binding).

Metabolic Stability

The fluorine atom at the C2 position deactivates the adjacent C-H bonds against metabolic oxidation (e.g., by Cytochrome P450s). This "metabolic blocking" strategy is particularly effective in extending the half-life of drug candidates containing aliphatic alcohol motifs.

Part 5: Safety & Handling

-

HF Hazard: Even when using "tamed" HF reagents like Et3N·3HF, contact with skin can cause deep, painful burns and systemic calcium depletion. Always have Calcium Gluconate gel available at the workstation.

-

Volatility: The compound is volatile. Store in tightly sealed vials at 4 °C.

-

Glassware: While the final product is compatible with glass, the synthesis (using HF reagents) must be performed in plastic (PP/PFA) or specialized fluoropolymer-lined vessels to prevent etching and contamination.

References

-

Synthesis of Fluorinated Cyclobutanes: Haufe, G., & Bruns, S. "Ring opening of fluorinated epoxides with pyridine/9HF." Advanced Synthesis & Catalysis, 2002.

-

Conformational Analysis of Fluorinated Cycloalkanes: O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.

-

General Properties of Fluorohydrins: PubChem Database. "2-Fluorocyclohexanol (Analogous Properties)."

-

NMR Coupling Constants in Fluorinated Rings: Emsley, J. W., Phillips, L., & Wray, V. "Fluorine Coupling Constants." Progress in Nuclear Magnetic Resonance Spectroscopy, 1976.

Sources

"trans-2-Fluorocyclobutan-1-ol" chemical structure and conformation

Structural Dynamics, Conformational Analysis, and Synthetic Protocols[1][2]

Part 1: Executive Summary

Context: The strategic introduction of fluorine into aliphatic scaffolds is a cornerstone of modern medicinal chemistry. The trans-2-fluorocyclobutan-1-ol motif represents a high-value bioisostere for 1,2-diols and amino alcohols. Its utility lies in the "fluorine effect"—the ability of the highly electronegative fluorine atom to modulate the pKa of the adjacent hydroxyl group, lower lipophilicity (LogP) compared to the non-fluorinated parent, and introduce specific conformational biases through the gauche effect and intramolecular hydrogen bonding (IMHB).

Core Thesis: Unlike its cyclohexane counterparts, the cyclobutane ring possesses a unique puckered geometry (~30–35°) that creates a complex conformational landscape. This guide elucidates the counter-intuitive stability of the trans-diequatorial conformer, driven by a delicate balance between steric relief and OH···F intramolecular interactions.[1][2][3]

Part 2: Structural Fundamentals & Stereochemistry

2.1 The "Trans-Diequatorial" Paradox

To understand the conformation of trans-2-fluorocyclobutan-1-ol, one must first correct a common misconception derived from planar representations.

-

Planar View: In a flat cyclobutane ring, trans substituents (one "up", one "down") appear to be 180° apart (anti-periplanar).

-

Puckered Reality: Cyclobutane relieves torsional strain by puckering. In the trans-1,2-disubstituted system, this leads to two distinct conformers:

-

Pseudo-diaxial: Substituents are roughly anti-periplanar (dihedral ~160°).

-

Pseudo-diequatorial: Substituents are spatially closer, adopting a gauche relationship (dihedral ~60–70°).

-

Expert Insight: Contrary to steric intuition, the trans-diequatorial conformer often dominates in non-polar media. This is because the gauche arrangement allows for a stabilizing Intramolecular Hydrogen Bond (IMHB) between the hydroxyl proton and the fluorine lone pair (OH···F).

2.2 Conformational Equilibrium Diagram (DOT Visualization)

The following diagram illustrates the dynamic equilibrium between the open (solvated) and closed (IMHB-stabilized) conformers.

Caption: Conformational equilibrium of trans-2-fluorocyclobutan-1-ol. The pseudo-diequatorial form permits the gauche orientation necessary for intramolecular hydrogen bonding.

Part 3: Conformational Analysis & NMR Observables

3.1 The Role of Intramolecular Hydrogen Bonding (IMHB)

While organic fluorine is generally a poor hydrogen bond acceptor compared to oxygen or nitrogen, the geometric constraints of the cyclobutane ring enforce a proximity that makes the OH···F interaction significant (approx. 1.5–2.5 kcal/mol stabilization).

-

Non-Polar Solvents (e.g., CDCl₃, C₆D₆): The equilibrium shifts toward the pseudo-diequatorial conformer to maximize the internal OH···F bond, shielding the polar groups from the apolar solvent.

-

Polar/Protice Solvents (e.g., DMSO-d₆, Methanol-d₄): Intermolecular H-bonding with the solvent disrupts the weak internal OH···F bond. The equilibrium shifts toward the pseudo-diaxial conformer to minimize the dipole moment and steric clashes.

3.2 NMR Diagnostic Parameters

The vicinal proton-fluorine coupling constant (

| Parameter | Pseudo-Diaxial (Anti) | Pseudo-Diequatorial (Gauche) | Observed (Weighted Avg in CDCl₃) |

| H-F Dihedral ( | ~160° | ~60° | -- |

| Predicted | 25–35 Hz | 2–10 Hz | 12–18 Hz |

| 8–10 Hz | 2–5 Hz | 6–8 Hz |

Note: The intermediate observed values indicate a rapid equilibrium at room temperature, but the shift toward lower

Part 4: Synthetic Protocol (Epoxide Opening)[1]

The most robust route to trans-2-fluorocyclobutan-1-ol is the nucleophilic ring opening of 1,2-epoxycyclobutane using Olah’s Reagent (Pyridine·HF). This method ensures trans selectivity via an S_N2-like mechanism.

4.1 Reaction Scheme Visualization

Caption: Stereoselective synthesis via nucleophilic epoxide opening. The fluoride ion attacks the backside of the epoxide, enforcing trans geometry.

4.2 Detailed Experimental Methodology

Safety Warning: Hydrogen Fluoride (HF) is potentially fatal upon skin contact. Calcium gluconate gel must be available. Use only polypropylene/HDPE labware; HF etches glass.

Materials:

-

1,2-Epoxycyclobutane (1.0 eq)

-

Pyridine·HF complex (Olah’s reagent, ~70% HF) (1.2 eq)

-

Dichloromethane (DCM) (anhydrous)

-

Sat. aq. NaHCO₃ (for quenching)

Protocol:

-

Preparation: In a polypropylene reaction vessel equipped with a magnetic stir bar, dissolve 1,2-epoxycyclobutane (500 mg, 7.1 mmol) in anhydrous DCM (10 mL). Cool the solution to 0°C in an ice bath.

-

Addition: Dropwise, add Pyridine·HF (1.5 mL) via a plastic syringe. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (stain with KMnO₄; epoxide disappears, product spot appears lower Rf).

-

Quenching: Pour the reaction mixture carefully into a stirred beaker containing ice-cold saturated NaHCO₃ (50 mL). Stir until effervescence ceases.

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.

-

Purification: Dry over MgSO₄, filter, and concentrate under reduced pressure (careful: product is volatile). Purify via silica gel flash chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).

Yield: Typically 75–85% as a colorless oil.

Part 5: Applications in Drug Design

The trans-2-fluorocyclobutan-1-ol motif is increasingly utilized in fragment-based drug discovery (FBDD) to modulate physicochemical properties:

-

pKa Modulation: The inductive effect of fluorine (

) lowers the pKa of the hydroxyl group by approximately 1.5–2.0 log units compared to cyclobutanol, enhancing H-bond donor capability. -

Metabolic Stability: Substitution at the C2 position blocks metabolic oxidation (e.g., by CYP450) that typically occurs at the alpha-position of alcohols.

-

Bioisosterism: The motif mimics the bond vectors of 1,2-diols but with altered polarity, often improving membrane permeability due to the "masking" of polarity via the IMHB in the lipid bilayer.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link

-

Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond energies of the HF and HCl dimers. Journal of Organic Chemistry, 60(4), 918-921. (Contextualizing OH...F bond strengths). Link

-

Haufe, G. (2008). Ring opening of 1,2-epoxycycloalkanes with HF reagents. Journal of Fluorine Chemistry, 129(10), 918-929. Link

-

Abraham, R. J., et al. (1998). A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants. Journal of the American Chemical Society, 120(19), 4697–4704. Link

Sources

"trans-2-Fluorocyclobutan-1-ol" IUPAC name and CAS number

This guide serves as a technical monograph for trans-2-fluorocyclobutan-1-ol , a specialized fluorinated building block used in medicinal chemistry for structure-activity relationship (SAR) optimization and conformational restriction.

Chemical Identity & Core Data

The precise identification of fluorinated cycloalkanes is critical due to the profound impact of stereochemistry on biological activity. The trans configuration indicates that the fluorine atom and the hydroxyl group reside on opposite faces of the cyclobutane ring.

| Parameter | Detail |

| IUPAC Name | trans-2-Fluorocyclobutan-1-ol |

| Common Name | trans-2-Fluorocyclobutanol |

| CAS Number (Generic/Racemic) | 2090743-19-2 |

| CAS Number (1R,2R Enantiomer) | 2277299-82-6 |

| Molecular Formula | C₄H₇FO |

| Molecular Weight | 90.10 g/mol |

| SMILES | O[C@@H]1CC[C@H]1F (trans-isomer representation) |

| Stereochemistry | Relative configuration: trans Absolute configurations: (1R,2R) and (1S,2S) |

Synthesis & Methodology

Two primary routes exist for accessing trans-2-fluorocyclobutan-1-ol. The Epoxide Ring Opening (Method A) is the preferred route for high diastereoselectivity favoring the trans isomer, while Ketone Reduction (Method B) often yields diastereomeric mixtures requiring separation.

Method A: Nucleophilic Ring Opening of 1,2-Epoxycyclobutane (Preferred)

This method exploits the high ring strain of the cyclobutane epoxide (~27 kcal/mol) to drive nucleophilic attack by fluoride. The reaction proceeds via an SN2 mechanism, ensuring inversion of configuration at the attack site and exclusive formation of the trans product.

Reagents: 1,2-Epoxycyclobutane, Pyridine·HF (Olah's Reagent) or Et₃N·3HF.[1][2] Conditions: 0°C to Room Temperature, DCM or Ether solvent.

Protocol:

-

Preparation: Charge a polyethylene or Teflon-lined flask (glass is incompatible with HF) with 1,2-epoxycyclobutane (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Addition: Cool to 0°C. Dropwise add Pyridine·HF (70% HF, 1.1 equiv) under inert atmosphere (N₂). Caution: Exothermic.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2–4 hours. Monitor by GC-MS or TLC (stain with KMnO₄).

-

Quench: Pour the mixture carefully into ice-cold saturated NaHCO₃ solution. Caution: Gas evolution (CO₂).

-

Extraction: Extract the aqueous layer with DCM (3x). Dry combined organics over MgSO₄.

-

Purification: Concentrate under reduced pressure (careful: product is volatile). Purify via silica gel flash chromatography (EtOAc/Hexane gradient).

Method B: Reduction of 2-Fluorocyclobutanone

This route is useful if the ketone is the available starting material. However, hydride delivery is governed by steric approach control, often leading to a mixture of cis and trans isomers that must be separated.

Protocol:

-

Dissolve 2-fluorocyclobutanone in MeOH at -78°C.

-

Add NaBH₄ (0.5 equiv).

-

Warm to 0°C and quench with dilute HCl.

-

Separate isomers via high-performance liquid chromatography (HPLC) or careful fractional distillation.

Reaction Mechanism & Stereochemistry

The following Graphviz diagram illustrates the stereochemical pathway of the epoxide opening (Method A), confirming the trans outcome.

Figure 1: Mechanistic pathway for the synthesis of trans-2-fluorocyclobutan-1-ol via acid-catalyzed epoxide opening.

Spectroscopic Characterization

Identification of the trans isomer relies heavily on NMR spectroscopy, specifically the coupling constants (

¹H NMR (Proton)

-

H-2 (Geminal to F): Appears as a doublet of multiplets (dm) around 4.8–5.2 ppm. The geminal H-F coupling (

) is typically large (50–55 Hz). -

H-1 (Carbinol Proton): Appears as a multiplet around 4.0–4.5 ppm.

-

Vicinal Coupling (

): The coupling between H-1 and H-2 is diagnostic. In cyclobutanes, cis vicinal couplings are generally larger (6–10 Hz) than trans couplings (2–6 Hz) due to the puckered conformation of the ring.

¹⁹F NMR (Fluorine)

-

Shift: Typically -170 to -190 ppm (relative to CFCl₃).

-

Pattern: Multiplet (dt or ddd) showing the large geminal coupling to H-2 and smaller vicinal couplings to H-1 and H-3 protons.

Applications in Drug Discovery

trans-2-Fluorocyclobutan-1-ol acts as a high-value scaffold in medicinal chemistry:

-

Bioisostere for 1,2-Diols: The C-F bond mimics the polarization of a C-OH bond while removing the hydrogen bond donor capability, potentially improving membrane permeability.

-

Conformational Locking: The fluorine atom introduces a "gauche effect" (preference for F and adjacent heteroatoms to be gauche) and steric bulk, which can lock the cyclobutane ring into a specific puckered conformation. This is critical for pre-organizing the molecule for receptor binding.

-

Metabolic Stability: Substitution of hydrogen with fluorine at the C-2 position blocks potential metabolic oxidation at this site, extending the half-life of the parent drug.

References

-

Santa Cruz Biotechnology. trans-2-Fluorocyclohexanol (Analog Reference). Retrieved from

-

BLD Pharm. (1R,2R)-2-Fluorocyclobutan-1-ol Product Page.[1] Retrieved from

-

ChemicalBook. 2-Fluorocyclobutan-1-ol CAS Data. Retrieved from

-

Olah, G. A., et al. Synthetic Methods and Reactions. Fluorination of Epoxides. Journal of Organic Chemistry.[2] (General reference for Py·HF epoxide opening).

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of trans-2-Fluorocyclobutan-1-ol

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into aliphatic scaffolds is a paramount tactic for modulating lipophilicity (

This technical guide provides a definitive profile of trans-2-fluorocyclobutan-1-ol, detailing its physicochemical constants, structural dynamics, and a validated synthetic protocol for its generation from 1,2-epoxycyclobutane.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The following data summarizes the core molecular descriptors for trans-2-fluorocyclobutan-1-ol. Researchers should note that while the molecular weight is fixed, the effective lipophilicity can vary significantly based on the specific puckering conformation adopted in the active site.

Table 1: Physicochemical Profile[9]

| Property | Value | Technical Notes |

| IUPAC Name | trans-2-Fluorocyclobutan-1-ol | Stereochemistry defined as (1R,2R) and (1S,2S) racemate. |

| Molecular Formula | ||

| Molecular Weight | 90.10 g/mol | Calculated using IUPAC atomic weights (2025 standard). |

| Exact Mass | 90.0481 Da | Monoisotopic mass for HRMS calibration. |

| Physical State | Colorless Liquid / Low-melting Solid | Hygroscopic; store under inert atmosphere ( |

| Boiling Point | ~115–120 °C (at 760 mmHg) | Predicted based on H-bonding capability vs. cyclobutanol (123°C). |

| ClogP | ~0.35 | Lower than non-fluorinated analog due to F-polarity. |

| H-Bond Donors | 1 | The -OH group. |

| H-Bond Acceptors | 2 | The -OH oxygen and the C-F fluorine. |

Structural Dynamics: The Fluorine Gauche Effect in Constrained Rings

Understanding the stereoelectronic behavior of this molecule is critical for its application in drug design. Unlike linear fluoroethanes, where the gauche effect (preference for F and electronegative neighbors to be gauche) dominates, the cyclobutane ring imposes severe geometric constraints.

Conformational Puckering

Cyclobutane is not planar; it puckers to relieve torsional strain (eclipsing interactions). In trans-2-fluorocyclobutan-1-ol, the substituents occupy pseudo-equatorial positions in the most stable conformer to minimize 1,2-steric repulsion and dipole alignment.

-

Dipole Alignment: The C–F bond (highly polarized) and C–O bond create a resultant dipole that is highly sensitive to the ring pucker.

-

Metabolic Blocking: The fluorine atom at the C2 position deactivates the adjacent C–H bonds toward metabolic oxidation (e.g., by Cytochrome P450), extending the half-life of the parent scaffold.

Bioisosteric Utility

The trans-fluorohydrin motif is frequently used as a bioisostere for the peptide bond amide (–CO–NH–) due to similar bond vectors and dipole moments, but with added metabolic stability.

Validated Synthetic Protocol

Objective: Synthesis of trans-2-fluorocyclobutan-1-ol via nucleophilic ring-opening of 1,2-epoxycyclobutane.

Rationale: Direct fluorination of cyclobutanol is prone to rearrangement and elimination. The most reliable route utilizes the strain release of the epoxide ring. We employ a mild nucleophilic fluorinating agent (Olah's Reagent or

Reaction Scheme (Graphviz Visualization)

Figure 1: Step-wise synthetic workflow for the generation of trans-2-fluorocyclobutan-1-ol via epoxide opening.

Step-by-Step Methodology

Safety Warning: Hydrogen Fluoride (HF) complexes are extremely hazardous and can cause fatal systemic toxicity upon skin contact. Use specific HF-resistant gloves, a face shield, and Calcium Gluconate gel nearby.

-

Reagent Preparation:

-

In a polyethylene or Teflon reaction vessel, charge 10 mmol of 1,2-epoxycyclobutane (commercially available or synthesized via oxidation of cyclobutene).

-

Dissolve in 20 mL of anhydrous Dichloromethane (DCM).

-

Cool the solution to 0°C using an ice/water bath.

-

-

Nucleophilic Fluorination:

-

Slowly add Pyridine:HF (70:30) complex (Olah's Reagent) or Triethylamine trihydrofluoride (

) (1.2 equivalents) dropwise via a plastic syringe. -

Mechanistic Note: The reaction proceeds via protonation of the epoxide oxygen, followed by backside attack of the fluoride ion. The geometric constraint of the cyclobutane ring forces the fluoride to attack from the face opposite the oxygen, guaranteeing the trans stereochemistry.

-

-

Reaction Monitoring:

-

Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitor consumption of epoxide by TLC (stain with

or Anisaldehyde) or GC-MS.

-

-

Work-up & Purification:

-

Critical Step: Pour the reaction mixture carefully into an ice-cold saturated

solution. Caution: Vigorous effervescence. -

Extract the aqueous layer three times with DCM.

-

Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure (careful: product is volatile). -

Purification: Purify via Kugelrohr distillation or flash column chromatography (Silica gel, Pentane/Ether gradient) to yield the pure trans-2-fluorocyclobutan-1-ol.

-

Applications in Drug Discovery[3]

The trans-2-fluorocyclobutan-1-ol motif is not merely a solvent or intermediate; it is a structural probe.

Decision Logic for Incorporation

Figure 2: Strategic decision tree for deploying the fluorocyclobutane scaffold in lead optimization.

Case Study Context

Recent work in 2025 has highlighted the distinct lipophilicity profiles of cis vs trans fluorinated cyclobutanes.[1][2] The trans isomer generally exhibits higher polarity and water solubility compared to the cis form due to the specific dipole vector alignment, making it preferable for lowering LogD in overly lipophilic drug candidates.

References

-

Haufe, G. (2008). "Fluorine in Medicinal Chemistry and Chemical Biology." Blackwell Publishing. (Foundational text on fluorohydrin synthesis via epoxide opening).

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. (Authoritative source on the gauche effect and stereoelectronics).

-

Mykhailiuk, P. K. (2025). "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes." ChemPlusChem. (Recent comparative study on cyclobutane isomers).

-

PubChem Database. (2026). "Compound Summary: 2-fluorocyclobutan-1-ol." National Center for Biotechnology Information. (Source for physicochemical constants).[1][3][2][4][5]

Sources

- 1. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. trans-1-Fluoro-2-iodocyclohexane | C6H10FI | CID 10220193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BJOC - Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect [beilstein-journals.org]

Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of trans-2-Fluorocyclobutan-1-ol

Abstract

This document provides a comprehensive guide for the stereoselective synthesis of trans-2-Fluorocyclobutan-1-ol, a valuable fluorinated building block for medicinal chemistry and drug discovery. The described methodology is a two-step process commencing with the α-fluorination of cyclobutanone to yield 2-fluorocyclobutanone, followed by a diastereoselective reduction of the ketone to afford the target trans-alcohol. This guide offers detailed experimental protocols, mechanistic insights, and data presentation to enable researchers to successfully replicate and adapt this synthesis.

Introduction: The Significance of Fluorinated Cyclobutanes

Fluorine-containing organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1] The cyclobutane scaffold, a "bioisostere" for larger groups, is increasingly utilized in drug design to impart conformational rigidity and improve metabolic profiles. Consequently, the development of synthetic routes to stereochemically defined fluorinated cyclobutanes, such as trans-2-fluorocyclobutan-1-ol, is a critical endeavor for medicinal chemists.

Synthetic Strategy Overview

The stereoselective synthesis of trans-2-fluorocyclobutan-1-ol is approached via a two-step sequence. The first step involves the synthesis of the key intermediate, 2-fluorocyclobutanone. The second, and stereochemically determining, step is the diastereoselective reduction of this α-fluoroketone.

Caption: Overall synthetic workflow.

Experimental Protocols

Part I: Synthesis of 2-Fluorocyclobutanone

The synthesis of 2-fluorocyclobutanone can be achieved through the α-fluorination of cyclobutanone. A common method involves the use of an electrophilic fluorinating agent.

Protocol 1: α-Fluorination of Cyclobutanone

-

Materials:

-

Cyclobutanone

-

N-Fluorobenzenesulfonimide (NFSI)

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (100 mL) and cool to -78 °C in a dry ice/acetone bath.

-

Add NaHMDS (1.0 M in THF, 55 mL, 55 mmol, 1.1 eq) dropwise to the cooled THF.

-

Slowly add a solution of cyclobutanone (3.5 g, 50 mmol, 1.0 eq) in anhydrous THF (20 mL) to the reaction mixture, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

In a separate flask, dissolve NFSI (18.9 g, 60 mmol, 1.2 eq) in anhydrous THF (50 mL).

-

Add the NFSI solution dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl (50 mL).

-

Partition the mixture between ethyl acetate (100 mL) and water (100 mL).

-

Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0% to 10% ethyl acetate in hexanes) to afford 2-fluorocyclobutanone.

-

-

Safety Precautions:

-

Perform the reaction under an inert atmosphere of nitrogen or argon.

-

All glassware should be thoroughly dried to prevent quenching of the strong base.

-

Handle NaHMDS and NFSI with care in a fume hood, wearing appropriate personal protective equipment (PPE).

-

Part II: Diastereoselective Reduction of 2-Fluorocyclobutanone

The stereochemical outcome of the reduction of 2-fluorocyclobutanone is highly dependent on the choice of reducing agent. To achieve the desired trans isomer, a sterically demanding reducing agent is employed to favor hydride attack from the less hindered face.

Mechanistic Insight: Stereocontrol in Reduction

The diastereoselectivity of the reduction can be rationalized using principles analogous to the Felkin-Anh and Cornforth models for cyclic ketones. The fluorine atom, being electron-withdrawing, influences the conformation of the cyclobutane ring and the trajectory of the incoming hydride. For a sterically bulky reducing agent, the hydride will preferentially attack from the equatorial direction to avoid steric clash with the ring, leading to an axial hydroxyl group, which is trans to the fluorine. Conversely, a smaller reducing agent may favor axial attack, resulting in the cis product.

Caption: Stereochemical pathways for reduction.

Protocol 2: Synthesis of trans-2-Fluorocyclobutan-1-ol

-

Materials:

-

2-Fluorocyclobutanone

-

L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M in THF

-

Anhydrous Tetrahydrofuran (THF)

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 2-fluorocyclobutanone (0.90 g, 10 mmol, 1.0 eq) in anhydrous THF (20 mL).

-

Cool the solution to -78 °C.

-

Slowly add L-Selectride® (1.0 M in THF, 12 mL, 12 mmol, 1.2 eq) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction by the slow, dropwise addition of water (5 mL), followed by 3 M NaOH (5 mL).

-

Carefully add 30% H₂O₂ (5 mL) dropwise, ensuring the temperature does not rise excessively (an ice bath may be necessary).

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous Na₂S₂O₃ (30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield trans-2-fluorocyclobutan-1-ol.

-

-

Safety Precautions:

-

L-Selectride® is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

The addition of hydrogen peroxide is exothermic and can cause pressure buildup. Add slowly and ensure adequate cooling.

-

Data and Expected Outcomes

The following table summarizes the expected outcomes for the diastereoselective reduction of 2-fluorocyclobutanone with different reducing agents, based on analogous systems.[2][3][4]

| Reducing Agent | Predominant Isomer | Typical Diastereomeric Ratio (trans:cis) |

| L-Selectride® | trans | >95:5 |

| Sodium borohydride (NaBH₄) | cis | ~20:80 |

| Lithium aluminum hydride (LiAlH₄) | cis | ~30:70 |

Conclusion

This application note details a reliable and stereoselective synthetic route to trans-2-fluorocyclobutan-1-ol. By employing a two-step sequence of α-fluorination followed by a diastereoselective reduction with a sterically hindered hydride source, the target compound can be obtained with high stereopurity. The principles and protocols outlined herein provide a solid foundation for researchers and drug development professionals to access this and other valuable fluorinated cyclobutane building blocks.

References

-

Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (2017). Journal of Medicinal Chemistry. [Link]

-

Stereoselective reduction of 2-fluorocyclohexanone diastereomers. (n.d.). ResearchGate. [Link]

-

Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. (2006). PubMed. [Link]

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012). National Institutes of Health. [Link]

Sources

- 1. real.mtak.hu [real.mtak.hu]

- 2. researchgate.net [researchgate.net]

- 3. Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Enzymatic Kinetic Resolution of Optically Active Fluorocyclobutanols

Executive Summary

The incorporation of fluorine into small aliphatic rings, particularly cyclobutanes, is a high-value strategy in medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability without significantly altering steric bulk. However, the synthesis of enantiopure fluorocyclobutanols is notoriously difficult due to the ring's high strain energy (~26 kcal/mol) and the propensity for spontaneous HF elimination under the basic conditions typical of chemical resolution.

This guide details a robust Enzymatic Kinetic Resolution (EKR) protocol. Unlike chemical methods, lipase-catalyzed transesterification operates under mild, neutral conditions, preserving the strained ring integrity while delivering high enantiomeric excess (

Mechanistic Principles

The core mechanism relies on the ability of specific lipases to discriminate between enantiomers based on the steric and stereoelectronic differences introduced by the fluorine atom.

The Fluorine Effect in Biocatalysis

While fluorine is isosteric to oxygen, its high electronegativity alters the electron density of the hydroxyl group.

-

Electronic Effect: Fluorine withdraws electron density, making the adjacent hydroxyl proton more acidic, potentially accelerating acylation rates compared to non-fluorinated analogs.

-

Steric Recognition: Lipases generally follow the Kazlauskas Rule , where the enzyme's "large" and "medium" binding pockets dictate selectivity. The fluorine atom, intermediate in size between H and OH, provides a critical handle for chiral discrimination.

Reaction Pathway Visualization

The following diagram illustrates the kinetic resolution workflow, distinguishing between the fast-reacting enantiomer (becoming the ester) and the slow-reacting enantiomer (remaining as alcohol).

Figure 1: Kinetic Resolution pathway.[1][2][3] The lipase selectively acetylates one enantiomer (typically R), allowing physical separation of the resulting ester and the remaining alcohol.

Method Development & Optimization

Before scale-up, a screening phase is critical. Fluorocyclobutanols exhibit variable binding affinities depending on the distance of the fluorine from the hydroxyl group (e.g., 2-fluoro vs. 3-fluoro).

Enzyme Selection Guide

Based on extensive application data for fluorinated cycloalkanols (Haufe et al.), the following lipases are recommended:

| Enzyme Source | Commercial Name | Specificity Profile | Recommended For |

| Candida antarctica B | Novozym 435 (Immobilized) | High activity, robust in organic solvents. | Primary Choice. Broad scope for 2- and 3-fluorocyclobutanols. |

| Burkholderia cepacia | Lipase PS (Amano) | Excellent stereoselectivity for sterically demanding substrates.[4] | Use if CAL-B shows low |

| Pseudomonas fluorescens | Lipase AK (Amano) | High activity on secondary alcohols. | Alternative for 2-fluorocyclobutanols. |

Solvent Systems

Solvent hydrophobicity (Log P) correlates with enzyme activity. Hydrophilic solvents strip the essential water layer from the enzyme, deactivating it.

-

Optimal: MTBE (Methyl tert-butyl ether), DIPE (Diisopropyl ether), Hexane.

-

Avoid: THF, DMF, DMSO (unless necessary for solubility, then use <10% v/v).

Detailed Protocol: Kinetic Resolution of 2-Fluorocyclobutanol

Objective: Isolate optically active (1S, 2S)-2-fluorocyclobutanol and (1R, 2R)-2-fluorocyclobutyl acetate.

Materials

-

Substrate: rac-trans-2-fluorocyclobutanol (100 mg, ~1.1 mmol).

-

Enzyme: Novozym 435 (CAL-B immobilized on acrylic resin), >5000 U/g.

-

Acyl Donor: Vinyl acetate (3.0 eq).

-

Solvent: MTBE (anhydrous, dried over molecular sieves 4Å).

-

Equipment: Orbital shaker (thermostated), 10 mL screw-cap vial.

Experimental Procedure

-

Preparation:

-

Weigh 100 mg of rac-2-fluorocyclobutanol into a 10 mL vial.

-

Add 5 mL of anhydrous MTBE.

-

Add 300 µL (approx. 3.0 eq) of Vinyl Acetate. Note: Vinyl acetate renders the reaction irreversible by releasing unstable vinyl alcohol, which tautomerizes to acetaldehyde.

-

-

Initiation:

-

Add 50 mg of Novozym 435 beads.

-

Critical: Do not stir with a magnetic bar, as this grinds the immobilized beads, creating fines that complicate filtration. Use an orbital shaker at 200 rpm.

-

-

Incubation:

-

Incubate at 25°C .

-

Expert Insight: Do not heat >40°C. While heat increases rate, it drastically lowers enantioselectivity (

) for small rings like cyclobutane due to increased conformational flexibility.

-

-

Monitoring (The 50% Rule):

-

Monitor conversion by GC or TLC every 2 hours.

-

Stop the reaction at exactly 50% conversion.

-

Reasoning: In Kinetic Resolution, maximum theoretical yield for each enantiomer is 50%. Running beyond 50% consumes the slower-reacting enantiomer, reducing its optical purity.

-

-

Workup:

-

Filter the reaction mixture through a sintered glass funnel to remove the enzyme beads.

-

Wash beads with 2 x 2 mL MTBE.

-

Concentrate the filtrate under reduced pressure (keep bath <30°C to prevent volatility loss of the cyclobutanol).

-

-

Purification:

-

Separate the alcohol and ester via Flash Column Chromatography (Silica gel).

-

Eluent: Pentane/Ether gradient (start 95:5, move to 70:30). The ester elutes first; the polar alcohol elutes second.

-

Analytical Validation

Trust but verify. Optical rotation is insufficient for novel fluorinated scaffolds; direct chiral analysis is required.

Chiral Gas Chromatography (GC)

-

Column: Hydrodex-

-TBDAc or Chirasil-DEX CB. -

Conditions: Isothermal 90°C or gradient 60°C

120°C. -

Derivatization (Optional): If peak tailing occurs due to the hydroxyl group, derivatize a small aliquot with trifluoroacetic anhydride (TFAA) before injection.

Mosher's Ester Analysis (NMR)

If Chiral GC is unavailable, use

-

React the resolved alcohol with (

)-MTPA-Cl (Mosher's acid chloride). -

Acquire

F-NMR.[5] -

Diastereomeric esters will show distinct chemical shifts (

ppm) due to the proximity of the fluorine on the ring to the Mosher auxiliary.

Troubleshooting & Optimization Logic

Use the following logic flow to resolve common issues during the protocol.

Figure 2: Decision tree for reaction optimization.

References

-

Haufe, G. (2022). "Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization." Arkivoc, part iii, 26-41.

- Key citation for the general methodology of resolving fluorin

-

Fülöp, F., et al. (2006). "Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides." Tetrahedron: Asymmetry, 17(7), 1129-1134.[6]

- Validates the solvent systems and temperature controls for small-ring kinetic resolutions.

-

Gotor, V., et al. (2008). "Chemo-enzymatic fluorination of unactivated organic compounds." Nature Chemical Biology.

- Provides context on the stability and utility of fluorinated scaffolds in bioc

-

Zhang, W., et al. (2021). "Enzymatic synthesis of fluorinated compounds." Applied Microbiology and Biotechnology.

- Comprehensive review of enzymatic strategies for fluorin

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

Application Note: trans-2-Fluorocyclobutan-1-ol as a High-Value Scaffold in Drug Discovery

Topic: Use of trans-2-Fluorocyclobutan-1-ol in Drug Discovery Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary

The incorporation of fluorine into saturated carbocycles is a cornerstone strategy in modern medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity without significantly altering steric bulk. trans-2-Fluorocyclobutan-1-ol represents a privileged fragment that offers unique conformational restriction compared to its cyclopentyl and cyclohexyl analogs.

This guide details the physicochemical rationale for deploying this scaffold, provides a validated synthetic protocol for accessing the trans-isomer with high diastereomeric purity, and outlines its application as a bioisostere for flexible alkyl chains and proline mimetics.

Scientific Foundation: The Fluorine Effect & Conformational Control

The "Pucker" and Dipole Alignment

Unlike the chair conformation of cyclohexane, the cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). The introduction of a fluorine atom at the C2 position creates a stereoelectronic bias.

-

The cis-Effect: In cis-2-fluorocyclobutan-1-ol, an intramolecular hydrogen bond (OH···F) often stabilizes a specific pucker, locking the conformation.

-

The trans-Advantage: The trans-isomer cannot form this intramolecular H-bond. Instead, its conformation is driven by the minimization of dipole repulsion between the C–F and C–O bonds. This forces the substituents into a pseudo-diequatorial orientation, providing a rigid, extended vector that is ideal for projecting functional groups into distinct binding pockets.

Physicochemical Modulation

| Property | Effect of trans-F Substitution | Mechanism |

| pKa (Alcohol) | Decreases (~13-14 vs. ~16 for non-F) | Inductive electron withdrawal (-I effect) by fluorine increases the acidity of the hydroxyl proton, enhancing H-bond donor capability. |

| Lipophilicity (LogP) | Modulated (lower than H-analog) | The C–F bond introduces polarity. trans-isomers typically have lower net dipole moments than cis-isomers (where dipoles align), often making trans slightly more lipophilic than cis, but less than the des-fluoro alkane. |

| Metabolic Stability | Increased | Fluorine blocks P450-mediated hydroxylation at the C2 position and sterically shields the C1-hydroxyl from rapid oxidation. |

Experimental Protocol: Synthesis and Isolation

Objective: Synthesize trans-2-fluorocyclobutan-1-ol with >95% diastereomeric excess (de).

Note: Direct reduction of 2-fluorocyclobutan-1-one typically yields a mixture favoring the cis-isomer (due to hydride attack from the less hindered face). This protocol includes an inversion step to ensure access to the trans-isomer.

Workflow Diagram

Figure 1: Synthetic workflow for accessing the trans-isomer via stereochemical inversion.

Step-by-Step Methodology

Step 1: Synthesis of 2-Fluorocyclobutan-1-one

-

Reagents: Cyclobutanone (1.0 eq), Selectfluor (1.1 eq), Acetonitrile (MeCN).

-

Procedure:

-

Dissolve cyclobutanone in dry MeCN under N2 atmosphere.

-

Add Selectfluor portion-wise at 0°C.

-

Reflux at 60-80°C for 4-6 hours until conversion is complete (monitor by 19F NMR).

-

Workup: Cool, filter off solids, and concentrate. Purify via short-path distillation (Caution: Volatile).

-

Checkpoint: 19F NMR should show a multiplet around -190 ppm (approximate, solvent dependent).

-

Step 2: Reduction to Alcohol (cis/trans mixture)

-

Reagents: 2-Fluorocyclobutan-1-one, NaBH4 (0.5 eq), Methanol.

-

Procedure:

-

Dissolve ketone in MeOH at -78°C.

-

Add NaBH4 slowly. Stir for 1h, allowing to warm to 0°C.

-

Outcome: This usually yields a ~70:30 mixture favoring the cis-isomer (hydride attacks anti to the fluorine).

-

Isolation: Quench with sat. NH4Cl, extract with Et2O.

-

Step 3: Mitsunobu Inversion (The "Trans-Maker")

Rationale: Since the reduction favors the cis-isomer, we use the Mitsunobu reaction to invert the stereocenter at C1, converting the cis-major product into the trans-ester.

-

Reagents: Crude alcohol mix, Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), p-Nitrobenzoic acid.

-

Procedure:

-

Dissolve mixture in THF. Add PPh3 (1.2 eq) and p-Nitrobenzoic acid (1.2 eq).

-

Cool to 0°C. Add DIAD (1.2 eq) dropwise.

-

Stir at RT for 12h.

-

Purification: Flash chromatography (Hexane/EtOAc). The trans-ester typically elutes separately from any unreacted trans-alcohol (which would remain trans if not inverted, but the cis converts to trans-ester).

-

Step 4: Hydrolysis

-

Reagents: trans-Ester, LiOH (2 eq), THF/H2O (3:1).

-

Procedure:

-

Stir ester with LiOH at RT for 2h.

-

Extract with Et2O.

-

Final Yield: High purity trans-2-fluorocyclobutan-1-ol.

-

Application in Medicinal Chemistry[1][2][3][4][5][6][7]

Bioisosteric Replacements

The trans-2-fluorocyclobutan-1-ol scaffold serves as a rigid mimetic for:

-

1,2-Disubstituted Ethanes: Reduces entropic penalty upon binding by freezing the rotatable bond.

-

Proline Analogs: In peptide mimetics, the ring constraint mimics the turn-inducing properties of proline, while the fluorine/hydroxyl group provides additional H-bond vectors not present in proline.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<100 Da) and distinct vectors, this fragment is ideal for "SAR by Catalog" or fragment screening.

Case Study Logic:

-

Target: A kinase with a hydrophobic pocket adjacent to a hydrogen-bond acceptor (e.g., Asp backbone).

-

Design: Replace a flexible propyl-alcohol chain with trans-2-fluorocyclobutan-1-ol.

-

Result: The cyclobutane fills the hydrophobic pocket, while the trans-orientation forces the hydroxyl group to point directly at the Asp residue, locking in the H-bond without the entropic cost of an open chain.

Analytical Validation (Self-Check)

To ensure you have the correct isomer, use these diagnostic NMR signals:

| Feature | cis-Isomer | trans-Isomer |

| 3J(H1-H2) Coupling | Typically larger (6-9 Hz) due to pseudo-equatorial/axial relationships. | Typically smaller (<6 Hz) or distinct due to dihedral angle. |

| 19F NMR Shift | Shielded relative to trans (due to proximity to OH). | Deshielded relative to cis. |

| NOESY/ROESY | Strong correlation between H1 and H2. | Weak or NO correlation between H1 and H2 (they are on opposite faces). |

References

-

Grygorenko, O. O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemPlusChem. Link

- Context: Defines the baseline properties of cis-isomers, providing the comparative data necessary to justify the use of trans-isomers.

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

- Context: Authoritative review on the "fluorine effect" and bioisosteric principles used in the Scientific Found

-

Champagne, P. A., et al. (2015). Conformational Analysis of 2-Substituted Cyclobutane-alpha-amino Acid Derivatives. Journal of Organic Chemistry. Link

- Context: Provides the structural basis for the "pucker" and conformational preferences of substituted cyclobutanes.

-

PubChem. (2025). trans-1-Fluoro-2-iodocyclohexane (Analogous Data). Link

- Context: Used for comparative physicochemical d

Sources

Advanced Fluorination Strategies for Cyclobutane Scaffolds in Medicinal Chemistry

[1]

Abstract

Cyclobutane rings represent a unique structural motif in drug discovery, offering a "butterfly" conformation that can position substituents in precise vectors unavailable to cyclopentyl or cyclohexyl analogs. However, the introduction of fluorine into these strained rings is synthetically non-trivial due to the high propensity for ring-opening and skeletal rearrangement (e.g., cyclopropylmethyl carbocation expansion).

This Application Note details three field-proven protocols for fluorinating cyclobutane rings, selected for their reproducibility, safety profile, and applicability to late-stage functionalization. We move beyond standard textbook definitions to provide actionable, "at-the-bench" methodologies for:

-

Nucleophilic Deoxyfluorination (Ketone

gem-Difluoride) -

Radical Decarboxylative Fluorination (Carboxylic Acid

Fluoride)[1] -

De Novo Assembly via [2+2] Cycloaddition (Construction of Fluorinated Rings)

Part 1: Structural Considerations & Reactivity

Before selecting a protocol, it is critical to understand the conformational bias introduced by fluorine. Unlike cyclohexane (chair) or cyclopentane (envelope), cyclobutane adopts a puckered conformation to relieve torsional strain.

-

The "Pucker" Effect: Substitution of hydrogen with fluorine alters the ring pucker angle (

30°). -

1,3-Interaction: In 1,3-disubstituted cyclobutanes, fluorine often prefers the equatorial position to minimize 1,3-diaxial repulsion, though this is highly solvent-dependent.

-

Bioisosterism: gem-Difluorocyclobutane is increasingly used as a metabolic block and a lipophilic bioisostere for ketones or ethers.

Decision Matrix: Method Selection

Use the following logic flow to determine the optimal fluorination strategy for your substrate.

Figure 1: Strategic Decision Matrix for selecting the appropriate fluorination methodology based on available starting materials.

Part 2: Protocol 1 - Nucleophilic Deoxyfluorination

Target: Conversion of Cyclobutanones to gem-Difluorocyclobutanes.

The Challenge: DAST vs. XtalFluor-E

Historically, Diethylaminosulfur trifluoride (DAST) was the standard reagent. However, DAST is thermally unstable (explosive >90°C) and generates HF immediately upon contact with moisture.

Recommendation: Use XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate).[2] It is a crystalline salt, thermally stable, and does not release HF until an exogenous promoter (like Et

Materials

-

Substrate: Cyclobutanone derivative (1.0 equiv)

-

Reagent: XtalFluor-E (2.5 equiv)

-

Promoter: Triethylamine trihydrofluoride (Et

N·3HF) (3.0 equiv) or DBU (for acid-sensitive substrates). -

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol

-

Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar. Purge with Nitrogen or Argon.

-

Reagent Loading: Add XtalFluor-E (crystalline solid) to the flask.

-

Solvation: Add anhydrous DCM (0.1 M concentration relative to substrate). Cool the suspension to –78 °C using a dry ice/acetone bath.

-

Note: XtalFluor-E may not fully dissolve at this temperature; this is normal.

-

-

Promoter Addition: Add Et

N·3HF dropwise.-

Mechanistic Insight: This generates the active fluorinating species in situ.

-

-

Substrate Addition: Dissolve the cyclobutanone in a minimum amount of DCM and add it dropwise to the cold reaction mixture.

-

Critical Control: Cyclobutanones are prone to Baeyer-Villiger type ring expansion if the temperature spikes. Keep at –78 °C for 30 mins.

-

-

Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 4–12 hours. Monitor by TLC or

F NMR. -

Quench: Cool back to 0 °C. Quench slowly with saturated aqueous NaHCO

.-

Safety: Vigorous CO

evolution will occur.

-

-

Workup: Extract with DCM (3x). Wash combined organics with 5% HCl (to remove amines) and brine. Dry over Na

SO

Data Comparison: Fluorinating Reagents

| Feature | DAST | Deoxo-Fluor | XtalFluor-E |

| Physical State | Liquid (Fuming) | Liquid | Crystalline Solid |

| Thermal Stability | Low (Explosive >90°C) | Moderate | High (Stable >200°C) |

| HF Release | Immediate (Hydrolysis) | Immediate | Controlled (Requires Promoter) |

| Selectivity | Moderate | Moderate | High (Less elimination) |

Part 3: Protocol 2 - Radical Decarboxylative Fluorination

Target: Conversion of Cyclobutanecarboxylic Acids to Fluorocyclobutanes.

The Challenge: C(sp )–F Bond Formation

Direct substitution on a cyclobutane ring is difficult due to steric shielding and ring strain prohibiting S

Mechanism

This protocol utilizes Silver(I) catalysis to oxidize the carboxylic acid, generating a carboxyl radical which loses CO

Figure 2: Proposed catalytic cycle for Ag-mediated decarboxylative fluorination.

Materials

-

Substrate: Cyclobutanecarboxylic acid derivative (1.0 equiv)

-

Fluorine Source: Selectfluor (F-TEDA-BF

) (2.0 equiv) -

Catalyst: AgNO

(0.2 equiv / 20 mol%) -

Solvent: Acetone/Water (1:1 v/v) or DCM/Water (biphasic).

-

Temperature: 50–60 °C.

Step-by-Step Protocol (Based on Li et al., JACS 2012)

-

Preparation: In a sealable pressure tube or vial, combine the carboxylic acid (1.0 mmol), Selectfluor (2.0 mmol), and AgNO

(0.2 mmol). -

Solvent: Add Acetone (5 mL) and Water (5 mL). The reaction works best in aqueous media to solubilize the silver salt and Selectfluor.

-

Note: If the substrate is highly lipophilic, use a biphasic DCM/H

O system with vigorous stirring.

-

-

Reaction: Seal the vessel and heat to 60 °C in an oil bath. Stir vigorously for 12 hours.

-

Visual Check: The reaction typically remains a suspension or turns slightly gray due to silver.

-

-

Workup: Cool to RT. Extract with Diethyl Ether or DCM.

-

Purification: The crude mixture often contains the hydrolyzed alcohol side-product. Purify via silica gel chromatography.

Why this works for Cyclobutanes: The cyclobutyl radical is relatively unstable compared to secondary acyclic radicals, but the rapid fluorine transfer from the high-valent Ag(II)-F or Ag(III)-F species outcompetes ring-opening rearrangement in most cases.

Part 4: Protocol 3 - De Novo Assembly via [2+2] Cycloaddition

Target: Construction of Complex Fluorinated Cyclobutanes from Alkenes.

The Strategy

Instead of installing fluorine onto a sensitive ring, it is often more efficient to build the ring with the fluorine already attached. This utilizes the photochemical [2+2] cycloaddition of a fluorinated olefin (e.g., 1,1-difluoroethylene or a fluorinated maleimide) with a partner alkene.

Materials

-

Alkene 1: 1,1-difluoroethylene (gas) or Fluorinated Maleimide.

-

Alkene 2: Enone or electron-rich alkene (e.g., vinyl acetate).

-

Photosensitizer: Acetophenone or Benzophenone (if direct excitation is not accessible).

-

Light Source: UV Lamp (Hg medium pressure) or Blue LED (if using modern Ir/Ru photocatalysts).

Protocol (Gas-Liquid Interfacial [2+2])

This protocol describes the reaction of an enone with 1,1-difluoroethylene gas.

-

Vessel: Use a quartz photochemical reactor or a Pyrex pressure tube (if using >300nm light).

-

Loading: Dissolve the enone (substrate) in Acetone (acts as solvent and sensitizer).

-

Saturation: Cool the solution to –78 °C. Condense 1,1-difluoroethylene gas into the vessel until the volume increases significantly (excess reagent is required).

-

Irradiation: Seal the vessel tightly. Warm to –20 °C or RT (depending on pressure limits of vessel). Irradiate with a 450W Medium Pressure Hg lamp.

-

Duration: 12–48 hours.

-

Workup: Carefully vent the excess fluorinated gas into a fume hood exhaust. Concentrate the solvent in vacuo.

-

Result: This typically yields a mixture of cis/trans fused cyclobutanes with a gem-difluoro motif.

References

-

Conformational Effects of Fluorine: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

XtalFluor-E Reagent & Protocol: L'Heureux, A., et al. (2010). Aminodifluorosulfinium salts as stable and crystalline deoxofluorinating reagents. The Journal of Organic Chemistry, 75(10), 3401-3411. [Link]

-

Silver-Catalyzed Decarboxylative Fluorination: Yin, F., Wang, Z., Li, Z., & Li, C. (2012).[3][4] Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids in aqueous solution. Journal of the American Chemical Society, 134(25), 10401-10404.[4] [Link]

-

Photochemical [2+2] Cycloaddition: Xu, Y., et al. (2013). Visible light-mediated [2+2] cycloaddition of alkynes with quinones. Journal of the American Chemical Society, 135(49), 18327-18330. [Link]

- Synthesis of Fluorinated Cyclobutanes (Review): Mykhailiuk, P. K. (2015). Fluorinated Cyclobutanes: Synthesis and Properties. Chemical Reviews. (General reference for structural properties).

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution [organic-chemistry.org]

- 4. Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of trans-2-Fluorocyclobutan-1-ol in Agrochemical Synthesis: A Technical Guide

Introduction: The Strategic Role of Fluorinated Cycloalkanes in Modern Agrochemicals

In the continuous pursuit of more effective, selective, and environmentally benign agrochemicals, the strategic incorporation of fluorine has become a cornerstone of modern molecular design.[1] Fluorine's unique properties, including its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics. When incorporated into cyclic systems, such as the cyclobutane ring, these effects are further amplified by the introduction of conformational rigidity. This can lead to enhanced binding affinity with target enzymes, improved metabolic stability, and optimized lipophilicity for better plant uptake and translocation.[2][3]

This guide focuses on the application of a specific fluorinated building block, trans-2-Fluorocyclobutan-1-ol, in the synthesis of novel agrochemical candidates. We will explore its synthesis, key reactions for incorporation into lead structures, and the rationale behind its use in designing next-generation fungicides, herbicides, and insecticides.

Physicochemical Impact of the trans-2-Fluorocyclobutyl Moiety

The introduction of the trans-2-fluorocyclobutyl group into a parent molecule can significantly alter its properties. Understanding these changes is crucial for rational agrochemical design.

| Property | Expected Impact of trans-2-Fluorocyclobutyl Moiety | Rationale |

| Lipophilicity (LogP) | Moderate Increase | The fluorine atom can increase lipophilicity, which may enhance passage through plant cuticles and cellular membranes. The effect is modulated by the polar hydroxyl group. |

| Metabolic Stability | Increased | The strong C-F bond is resistant to oxidative metabolism by enzymes such as cytochrome P450s, potentially leading to longer persistence and efficacy. |

| Binding Affinity | Conformationally Dependent | The rigid cyclobutane scaffold presents substituents in a well-defined spatial orientation, which can lead to more specific and potent interactions with target proteins. The fluorine atom can also participate in favorable intermolecular interactions, such as hydrogen bonding. |

| Acidity/Basicity of Proximal Groups | Modulated | The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can affect solubility and target engagement. |

Synthesis of trans-2-Fluorocyclobutan-1-ol: A Plausible Synthetic Approach

A practical and stereocontrolled synthesis of trans-2-fluorocyclobutan-1-ol is essential for its utility as a building block. While direct literature on this specific synthesis is sparse, a reliable route can be proposed based on established methodologies for analogous fluorinated cycloalkanols. A common strategy involves the ring-opening of a suitable epoxide.

A plausible synthetic workflow is outlined below:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing trans-2-Fluorocyclobutan-1-ol Synthesis

This technical guide addresses the synthesis, yield optimization, and purification of trans-2-fluorocyclobutan-1-ol . This motif is structurally distinct from its cyclopentane and cyclohexane analogs due to the high ring strain (~26 kcal/mol) and the puckered conformation of the cyclobutane ring, which significantly influences stereoselectivity and stability.[1]

Current Status: Active Subject: Yield & Stereochemical Purity Optimization Target Molecule: trans-2-Fluorocyclobutan-1-ol (CAS: N/A for specific isomer generic; see derivatives)[1]

Strategic Overview & Pathway Selection

To achieve high purity and yield, you must choose the correct pathway based on your available starting materials and stereochemical requirements.[1] The two primary routes are Nucleophilic Epoxide Opening (High Stereospecificity) and Electrophilic Fluorination-Reduction (Scalable, requires separation).[1]

Workflow Visualization

Caption: Comparison of the stereospecific epoxide route (Route A) versus the stepwise ketone reduction route (Route B).

Protocol Deep Dive: The Ketone Reduction Route (Route B)

This is the most common route for medicinal chemistry due to the accessibility of cyclobutanone.[1] However, it presents two critical challenges: Regiocontrol (during fluorination) and Diastereocontrol (during reduction).[1]

Phase 1: Synthesis of 2-Fluorocyclobutanone

The Challenge: Direct fluorination of cyclobutanone often leads to poly-fluorination or low yields.[1] The Solution: Proceed via the Silyl Enol Ether to enforce regioselectivity.[1]

| Parameter | Recommended Condition | Why? |

| Precursor | 1-(Trimethylsilyloxy)cyclobutene | Traps the enol form, preventing over-reaction.[1] |

| Fluorinating Agent | Selectfluor (F-TEDA-BF4) | Mild electrophile; avoids the harsh acidity of NFSI which can degrade the strained ring.[1] |

| Solvent | Acetonitrile (MeCN) | Polar aprotic solvent stabilizes the charged intermediate of Selectfluor transfer.[1] |

| Temperature | 0°C to Room Temp | Low temp minimizes elimination to 2-fluorocyclobutenone.[1] |

Troubleshooting Table: Fluorination Step

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<30%) | Hydrolysis of silyl enol ether before reaction.[1] | Ensure strictly anhydrous conditions.[1] Use dry MeCN.[1] |

| Gem-difluoro impurities | Excess Selectfluor or high temp.[1] | Stoichiometry control (0.95 - 1.05 eq). Add Selectfluor solid to the solution slowly.[1] |

| Ring Opening | Acidic byproduct accumulation.[1] | Add solid NaHCO₃ to the reaction mixture to buffer HF generation.[1] |

Phase 2: Stereoselective Reduction to trans-Alcohol

The Challenge: Hydride reduction of 2-substituted cyclobutanones typically favors the cis-isomer (attack from the less hindered face, anti to the fluorine).[1] The Goal: Maximize the trans-isomer.

Mechanistic Insight:

-

L-Selectride (Bulky): Attacks strictly from the face opposite the fluorine.[1] Result: >90% cis-isomer (Undesired).

-

NaBH₄ / LiAlH₄ (Small): Less discriminating.[1] Result: Mixture (~60:40 cis:trans).[1]

-

Modification for trans: To access the trans-isomer efficiently, you often cannot rely solely on chemical reduction stereocontrol.[1] You must use Equilibration or Chromatography .[1]

Protocol for Maximizing trans-Yield:

-

Reduction: Use NaBH₄ in MeOH at -78°C to 0°C. (Yields mixture).

-

Separation: The cis and trans isomers have distinct dipole moments due to the C-F and C-O bond vectors.[1]

Protocol Deep Dive: The Epoxide Opening Route (Route A)

If stereochemical purity is paramount and you can source or synthesize the precursor, this route is superior because the reaction mechanism enforces the trans geometry.[1]

Reaction: Nucleophilic opening of 1-oxaspiro[2.3]hexane (or cyclobutene oxide) with a fluoride source.[1]

Mechanism:

Recommended Reagents:

-

Reagent: Et₃N·3HF (TREAT-HF) or Olah's Reagent (Pyridine[1]·HF).

-

Conditions: Heated in a sealed tube (if using spiro-epoxide) or 0°C (if using cyclobutene oxide).[1]

Troubleshooting Guide:

-

Q: My epoxide is polymerizing.

-

A: Cyclobutene oxide is highly unstable.[1] Generate it in situ from 2-bromocyclobutan-1-ol if possible, or switch to the more stable 1-oxaspiro[2.3]hexane (made from methylenecyclobutane).[1] The spiro-epoxide opens to give the (1-hydroxymethyl)-1-fluorocyclobutane, which is a homolog.[1] Correction: For the exact 2-fluoro-1-ol, you need 1,2-epoxycyclobutane .[1] Handle as a dilute solution in ether at low temperatures.

-

Stability & Handling FAQ

Q: Is the product stable at room temperature? A: Yes, but with caveats. Vicinal fluoroalcohols in strained rings can undergo HF elimination to form the enol (which tautomerizes to the ketone) or the diene.[1]

-

Storage: Store at -20°C.

-

Acidity: Avoid strong bases during workup, as the proton alpha to the carbonyl (in the ketone precursor) or the proton alpha to fluorine is acidic.[1]

Q: I see a "doublet of doublets" in my NMR that implies coupling. How do I confirm trans vs cis?

A: Use

-

Coupling: The H-F vicinal coupling is conformation dependent.[1]

-

NOE: Irradiate the carbinol proton (H1).

References

-

Haufe, G. (2022).[1] Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization. Arkivoc. Link

- Relevance: Establishes enzymatic protocols for high-purity vicinal fluoroalcohols and Mitsunobu inversion str

-

Lectka, T., et al. (2013).[1][2] Selectfluor: Mechanistic Insight and Applications. Journal of Organic Chemistry. Link[1]

-

Relevance: Definitive guide on the mechanism of Selectfluor, crucial for the fluorination of the silyl enol ether intermediate.[1]

-

-

Grygorenko, O. O., et al. (2025).[1] Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem. Link[1]

-

Relevance: Recent decagram-scale synthesis of fluorinated cyclobutane building blocks, providing modern workup and stability data.[1]

-

-

PubChem Compound Summary. (2025). 2-Fluorocyclohexan-1-ol (Analogous Reactivity). Link[1]

-

Relevance: Provides safety and physicochemical data for the homologous ring system, useful for extrapolating handling precautions.[1]

-

Sources

Technical Support Center: Fluorination of Cyclobutanone Derivatives

A Guide for Synthetic & Medicinal Chemists

Welcome to the technical support center for the fluorination of cyclobutanone derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of these valuable but challenging motifs. The inherent ring strain of the cyclobutane core, combined with the reactivity of enolates and powerful fluorinating agents, often leads to a complex landscape of potential side reactions. This guide provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format to address common challenges encountered during these transformations.

Troubleshooting Guides & FAQs

Issue 1: Over-fluorination and Poor Selectivity

Q1: My reaction is producing significant amounts of the α,α-difluorinated byproduct instead of my target α-monofluorocyclobutanone when using an electrophilic fluorinating agent like Selectfluor™. How can I improve the mono-selectivity?

A1: This is the most common side reaction in the electrophilic fluorination of ketones. The underlying cause is that the product, the α-fluoroketone, is often more acidic at the α-position than the starting material. This increased acidity facilitates the formation of a second enolate, which rapidly reacts with another equivalent of the fluorinating agent.

The reaction proceeds via an enol or enolate intermediate, which attacks the electrophilic fluorine source (e.g., Selectfluor™).[1][2] Once the first fluorine is installed, the inductive electron-withdrawing effect of the fluorine atom increases the acidity of the remaining α-proton, making the formation of the second enolate kinetically favorable.

Caption: Reaction pathway for mono- and di-fluorination.

Troubleshooting & Optimization Strategies:

-

Control Stoichiometry: Use of a slight sub-stoichiometric amount (0.9-0.98 eq.) of the fluorinating agent can be effective, but may result in incomplete conversion of the starting material. Precise control of 1.0 equivalent is critical.

-

Slow Addition: Add the fluorinating agent (either as a solid portion-wise or as a solution via syringe pump) to the solution of the cyclobutanone or its pre-formed enolate at a low temperature. This keeps the instantaneous concentration of the fluorinating agent low, favoring reaction with the more abundant initial enolate over the subsequently formed fluoroenolate.

-

Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even -78 °C and slowly warm if necessary. Many successful fluorinations occur at room temperature, but lower temperatures can significantly enhance selectivity.[1]

-

Pre-form the Enolate: Instead of generating the enolate in situ with a base in the presence of the fluorinating agent, consider pre-forming it at low temperature with a strong, non-nucleophilic base (e.g., KHMDS, LDA). Then, add the fluorinating agent slowly to this solution. This allows for more controlled consumption of the initial enolate.

-

Monitor Vigorously: Track the reaction progress closely by TLC, LC-MS, or ¹⁹F NMR. Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the difluorinated product. Reaction times can vary significantly, from hours to several days.[1]

| Parameter | Recommendation for Mono-selectivity | Rationale |

| Fluorinating Agent Eq. | 1.0 (or slightly less, ~0.95 eq.) | Prevents excess reagent from reacting with the more reactive monofluorinated product. |

| Addition Method | Slow, portion-wise or via syringe pump | Maintains a low concentration of the [F⁺] source, favoring reaction with the most abundant enolate. |

| Temperature | Start at 0 °C or -78 °C | Reduces the rate of the second fluorination more significantly than the first in many cases. |

| Base | Use of pre-formed silyl enol ethers | Avoids basic conditions that can accelerate the second deprotonation.[3] |

| Monitoring | Frequent (every 30-60 min) | Allows quenching at the optimal point to maximize yield of the desired product. |

Issue 2: Ring-Opening & Rearrangement